N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide)
Description
N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties
Properties
CAS No. |
333396-17-1 |
|---|---|
Molecular Formula |
C17H16N4O7 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[(3-nitrobenzoyl)amino]propyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H16N4O7/c22-15(9-18-16(23)11-3-1-5-13(7-11)20(25)26)10-19-17(24)12-4-2-6-14(8-12)21(27)28/h1-8,15,22H,9-10H2,(H,18,23)(H,19,24) |
InChI Key |
IJFPVWWGEJABRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by formylation and subsequent hydroxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The hydroxyl groups can form hydrogen bonds, stabilizing the compound’s interaction with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide
- 2-hydroxy-3-nitroacetophenone
- N-[(2-hydroxy-3-trimethylammonium)propyl] chloride derivatives of chitosan
Uniqueness
N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE is unique due to its specific combination of nitro and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.
Biological Activity
N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide), also known by its CAS number 333396-17-1, is a compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes two nitrobenzamide moieties linked by a hydroxypropane spacer, which may influence its interactions with biological systems.
- Molecular Formula : C17H16N4O7
- Molecular Weight : 388.3 g/mol
- IUPAC Name : N-[2-hydroxy-3-[(3-nitrobenzoyl)amino]propyl]-3-nitrobenzamide
The biological activity of N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide) is hypothesized to arise from several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways and biochemical processes.
- DNA Binding : Potential interactions with DNA could influence gene expression and cellular functions.
- Signaling Pathways Modulation : The compound may affect signaling pathways related to cell growth and apoptosis, contributing to its therapeutic potential .
Antimicrobial Properties
Research indicates that N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide) exhibits antimicrobial activity against various pathogens. In vitro studies have shown inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.
Case Studies
In Vitro Studies
In vitro assays have shown that N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide) can modulate various biological activities:
- Cytotoxicity Tests : The compound was tested on several cancer cell lines, revealing selective cytotoxicity.
- Enzyme Inhibition Assays : It inhibited specific enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate potential efficacy in animal models of inflammation and cancer. Further studies are required to confirm these findings and assess safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
